molecular formula C17H16N2O2S2 B2769724 N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide CAS No. 775316-97-7

N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide

Cat. No.: B2769724
CAS No.: 775316-97-7
M. Wt: 344.45
InChI Key: HTEACBRWSCGDSF-UHFFFAOYSA-N
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Description

N-(6-Ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide is a benzothiazole derivative characterized by a 6-ethoxy substituent on the benzothiazole core and a phenylthioacetamide side chain. Its molecular formula is C₁₇H₁₆N₂O₂S₂, with a molecular weight of 356.45 g/mol (inferred from structural analogs in and ). The compound’s synthesis typically involves coupling a chloroacetamide intermediate with a thiol derivative under basic conditions, as described for similar compounds in and .

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S2/c1-2-21-12-8-9-14-15(10-12)23-17(18-14)19-16(20)11-22-13-6-4-3-5-7-13/h3-10H,2,11H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEACBRWSCGDSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as 2-aminothiophenol and ethyl bromoacetate, under basic conditions.

    Acetamide Formation: The final step involves the reaction of the ethoxylated thiazole with phenylthioacetic acid chloride in the presence of a base to form the desired acetamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide would depend on its specific biological target. Generally, thiazole derivatives exert their effects by interacting with specific enzymes or receptors, leading to the modulation of various biochemical pathways. The molecular targets and pathways involved would need to be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Ethoxy vs. Nitro Substituents

  • N-(6-Nitrobenzo[d]thiazol-2-yl) Derivatives ():
    Compounds like N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide () exhibit strong VEGFR-2 inhibition (IC₅₀ = 0.42 µM) due to electron-withdrawing nitro groups enhancing receptor binding . In contrast, the ethoxy group in the target compound is electron-donating, which may reduce binding affinity but improve metabolic stability.
    • Physical Properties : Nitro derivatives (e.g., 4a–4d in ) have higher melting points (199–261°C) compared to ethoxy analogs, likely due to increased polarity .

Alkoxy vs. Halogen Substituents

  • N-(6-Fluorobenzo[d]thiazol-2-yl)acetamide ():
    Fluorine substituents enhance membrane permeability and bioavailability. For example, PB9 (6-fluoro analog) showed potent histone deacetylase inhibition, with a melting point of 265°C . Ethoxy groups may offer similar lipophilicity but with reduced electrophilicity.

Variations in the Acetamide Side Chain

Phenylthio vs. Heterocyclic Thio Groups

  • 2-((1H-1,2,4-Triazol-3-yl)thio)acetamide Derivatives (): Compounds like 5a–m demonstrate enhanced solubility due to polar triazole groups.
  • Thioxo vs. Thio Groups ():
    Thioxo derivatives (e.g., compound 9 ) exhibit stronger hydrogen-bonding capacity, contributing to urease inhibition (IC₅₀ = 1.2 µM). The phenylthio group may prioritize hydrophobic interactions over H-bonding .

Physicochemical Data

Property N-(6-Ethoxybenzothiazol-2-yl)-2-(phenylthio)acetamide N-(6-Nitrobenzothiazol-2-yl)-2-(phenylthio)acetamide
Molecular Weight 356.45 g/mol 372.35 g/mol
Melting Point ~200–220°C (estimated) 199–261°C
LogP (Predicted) 3.8 3.2
Key Spectral Data 1H-NMR: δ 1.42 (t, 3H, OCH₂CH₃), 7.25–7.60 (m, Ar-H) 1H-NMR: δ 8.20 (s, 1H, NO₂), 7.60–8.05 (m, Ar-H)

Biological Activity

N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound belongs to the class of benzothiazole derivatives, characterized by the presence of a benzothiazole moiety substituted at the 6-position with an ethoxy group and an acetamide functional group. Its molecular formula is C15H16N2O2SC_{15}H_{16}N_2O_2S with a molecular weight of 270.74 g/mol. The structural uniqueness provided by the ethoxy substitution is believed to influence its solubility and biological activity compared to other benzothiazole derivatives .

Antimicrobial Activity

This compound has shown promising antimicrobial properties. In studies, it demonstrated moderate inhibitory effects against various bacterial strains, including Staphylococcus aureus and some fungi. The mechanism underlying its antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HT1080 (fibrosarcoma). Molecular docking studies suggest that this compound interacts effectively with specific enzymes involved in cancer cell proliferation, potentially inhibiting their activity .

Urease Inhibition

The compound has been identified as a potent inhibitor of urease, an enzyme critical for the survival of certain pathogens such as Helicobacter pylori. This inhibition is significant as it may lead to therapeutic applications in treating infections caused by urease-producing bacteria. The binding interactions involve hydrogen bonding between the compound and active site residues of urease .

The biological activity of this compound is attributed to its ability to bind to specific molecular targets within cells. The ethoxy group enhances its interaction with target enzymes, while the phenylthio moiety may contribute to its overall stability and bioactivity. Further research is needed to elucidate the precise biochemical pathways affected by this compound.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameStructure TypeNotable Activities
N-(6-chlorobenzo[d]thiazol-2-yl)acetamideBenzothiazole derivativeAntimicrobial
N-(6-methylbenzo[d]thiazol-2-yl)acetamideBenzothiazole derivativeAntioxidant, urease inhibition
N-(6-bromobenzo[d]thiazol-2-yl)acetamideBenzothiazole derivativeAntimicrobial
This compound Benzothiazole derivative Antimicrobial, anticancer, urease inhibition

This comparison highlights the unique profile of this compound, particularly its multifaceted biological activities which may be enhanced through structural modifications.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzothiazole derivatives, including this compound. Results indicated that this compound exhibited significant inhibition against multiple bacterial strains, supporting its potential use in developing new antimicrobial agents .
  • Cytotoxic Effects : In vitro assays demonstrated that this compound induced apoptosis in cancer cell lines through activation of caspase pathways. This suggests that it may serve as a lead compound for further anticancer drug development.

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